N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide

Description

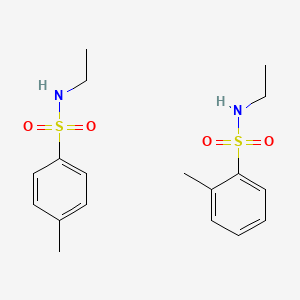

N-Ethyl-2-methylbenzenesulfonamide (ortho isomer, CAS RN: 1077-56-1) and N-ethyl-4-methylbenzenesulfonamide (para isomer, CAS RN: 80-39-7) are structural isomers distinguished by the position of the methyl group on the benzene ring. Both compounds share the molecular formula C₉H₁₃NO₂S (molecular weight: ~199.27 g/mol) but exhibit distinct physicochemical and biological properties due to their regiochemistry. These sulfonamides are synthesized via nucleophilic substitution reactions, often involving tosyl chloride derivatives and ethylamine .

The para isomer has been widely utilized as a plasticizer in cellulose acetate polymers (e.g., in historical "Transparent Figures") , while the ortho isomer is noted in environmental monitoring due to its persistence in consumer products and ecosystems . Both isomers are also employed in pharmaceutical research, though their bioactivity varies significantly depending on substituent positioning .

Properties

IUPAC Name |

N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9;1-3-10-13(11,12)9-7-5-4-6-8(9)2/h2*4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLSDSKPHLCUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)C.CCNS(=O)(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26914-52-3 | |

| Record name | Benzenesulfonamide, N-ethyl-ar-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reaction Mechanism and General Procedure

Alkylation of 2-methylbenzenesulfonamide or 4-methylbenzenesulfonamide with ethylating agents represents a direct route to N-ethyl derivatives. This method employs a two-step process:

-

Deprotonation : A strong base (e.g., sodium hydride) abstracts the acidic hydrogen from the sulfonamide nitrogen, generating a nucleophilic amide ion.

-

Nucleophilic Substitution : The amide ion reacts with an ethylating agent (e.g., ethyl iodide) to form the N-ethyl sulfonamide.

A representative procedure involves reacting 4-methylbenzenesulfonamide (1.089 g, 4.3 mmol) with sodium hydride (0.21 g, 8.6 mmol) in anhydrous N,N-dimethylformamide (DMF) under nitrogen. Ethyl iodide (1.32 g, 8.6 mmol) is added dropwise, and the mixture is stirred at room temperature for 3 hours. The product precipitates upon ice quenching and is purified via crystallization from methanol.

Key Parameters:

| Parameter | Value |

|---|---|

| Base | Sodium hydride (2 eq) |

| Solvent | DMF |

| Temperature | Room temperature |

| Reaction Time | 3 hours |

| Yield | Not explicitly reported |

Regioselectivity and Isomer Control

The position of the methyl group on the benzene ring (ortho vs. para) dictates the reactivity and steric environment. For N-ethyl-2-methylbenzenesulfonamide, the ortho-methyl group introduces steric hindrance, potentially slowing alkylation kinetics compared to the para isomer. However, no experimental data in the provided sources quantify this effect.

Sulfonyl Chloride Aminolysis

Synthesis of Sulfonyl Chloride Precursors

The preparation of 2-methylbenzenesulfonyl chloride (o-toluenesulfonyl chloride) and 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) follows established chlorination protocols:

-

Diazotization-Chlorination : Aromatic amines are diazotized with nitrous acid, followed by treatment with hydrochloric acid and copper(I) chloride in sulfur dioxide.

-

Direct Chlorination : Thiols or disulfides react with chlorine gas in acidic media to form sulfonyl chlorides.

For example, p-toluenesulfonyl chloride is synthesized by chlorinating 4-methylbenzenethiol with chlorine gas in dichloromethane and aqueous HCl at −10°C. The crude product is isolated via extraction and purified by recrystallization, achieving yields up to 54%.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Chlorinating Agent | Cl₂ (g) |

| Solvent | CH₂Cl₂/H₂O |

| Temperature | −10°C to 0°C |

| Catalysts | CuCl (for diazotization) |

Amine Coupling

Sulfonyl chlorides react with ethylamine in a nucleophilic acyl substitution:

A typical procedure involves adding ethylamine (1.1 eq) to a solution of p-toluenesulfonyl chloride (1.0 eq) in tetrahydrofuran (THF) at 0°C. Triethylamine (1.5 eq) neutralizes the generated HCl, and the mixture stirs for 12 hours. The product is extracted with ethyl acetate and purified via column chromatography.

Optimization Considerations:

-

Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates.

-

Base Selection : Triethylamine or pyridine facilitates HCl scavenging.

-

Temperature Control : Exothermic reactions require cooling to prevent side reactions.

Comparative Analysis of Methods

Efficiency and Scalability

-

Alkylation :

-

Pros: Direct functionalization of commercially available sulfonamides.

-

Cons: Requires stoichiometric base and may produce di-alkylated byproducts.

-

-

Sulfonyl Chloride Route :

Structural Characterization

X-ray crystallography of N-ethyl-4-methylbenzenesulfonamide derivatives reveals a dihedral angle of 59.92° between the benzene ring and cyclohexyl substituent in related compounds. Bond distances critical to sulfonamide geometry include:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Plasticizers and Adhesives

N-Ethyl-2-methylbenzenesulfonamide is utilized as a plasticizer in various formulations, particularly in polyvinyl acetate emulsion adhesives. It enhances the flexibility and durability of adhesives used in packaging and construction materials . Additionally, it is employed in nitrocellulose lacquers and epoxy adhesives due to its thermal stability and adhesion-promoting properties .

Chromatography

Both compounds are significant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). They are analyzed using reverse-phase HPLC methods, which facilitate the separation of these compounds from complex mixtures. The mobile phase typically consists of acetonitrile and water, allowing for effective purification and analysis .

Pharmaceutical Applications

Anticancer Research

Recent studies have explored the potential anticancer properties of sulfonamide derivatives, including those containing the N-ethyl group. Compounds similar to N-ethyl-2-methylbenzenesulfonamide have been synthesized and evaluated for their inhibitory effects on cancer cell lines. For instance, derivatives linked to pyrimidine rings have shown promising results against various cancer types, indicating that modifications to the sulfonamide structure can enhance biological activity .

Environmental Applications

Risk Assessment in Food Packaging

The use of N-ethyl-toluenesulfonamide (a mixture of both isomers) in food packaging materials has prompted risk assessments due to potential migration into food products. Studies have indicated that while these compounds serve functional roles in packaging, their safety profiles must be carefully evaluated to mitigate health risks associated with long-term exposure .

Case Studies

Case Study: Toxicity Assessment

A comprehensive toxicity assessment was conducted on N-ethyl-toluenesulfonamide, revealing early adverse effects on the central nervous system in animal models at specific dosages. The study highlighted a lowest observed adverse effect level (LOAEL) for acute toxicity at 18.75 mg/kg body weight per day, emphasizing the need for careful handling and regulation in industrial applications .

Case Study: Anticancer Activity

In a study investigating the anticancer profile of sulfonamide derivatives, compounds based on N-ethyl-toluenesulfonamide were tested against the V600EBRAF mutation prevalent in certain cancers. The results showed significant growth inhibition in several cancer cell lines, suggesting that structural variations can lead to enhanced therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide involves their interaction with specific molecular targets. These compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group mimics the structure of natural substrates, allowing these compounds to act as competitive inhibitors. This mechanism is particularly relevant in the study of enzyme kinetics and drug development .

Comparison with Similar Compounds

Key Research Findings

Set-Off Contamination : A 3:2 ortho/para isomer mixture was identified in food packaging, with transfer rates up to 24% for related compounds, highlighting migration risks .

Synthetic Pathways : Both isomers are synthesized via azide substitution or tosyl group reactions, though purity optimization remains challenging .

Ecotoxicology : The ortho isomer’s high detection frequency in wastewater (95% of samples) necessitates prioritized risk evaluation .

Biological Activity

N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide are sulfonamide derivatives that have garnered attention for their potential biological activities. These compounds belong to a class known for various pharmacological effects, including antibacterial, diuretic, and potential mutagenic properties. This article will detail their biological activities, supported by relevant research findings, case studies, and data tables.

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| N-ethyl-2-methylbenzenesulfonamide | C9H13NO2S | 1077-56-1 |

| N-ethyl-4-methylbenzenesulfonamide | C9H13NO2S | 80-39-7 |

Pharmacological Activities

Sulfonamides, including the compounds in focus, are known for their wide range of pharmacological activities :

-

Antibacterial Activity :

- Sulfonamides inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. Studies have shown that these compounds exhibit varying degrees of antibacterial efficacy against different strains.

- Diuretic Effects :

-

Toxicological Concerns :

- Research indicates potential toxicity associated with these compounds. For instance, a study highlighted that repeated doses of N-ethyl-o,p-toluenesulfonamide (a mixture of the two isomers) led to observable effects on the central nervous system (CNS), including lethargy and uncoordinated movements at low doses (18.75 mg/kg bw/day) .

Study on Mutagenicity

A notable investigation into the mutagenic potential of N-ethyl-toluenesulfonamides revealed that these compounds exhibited clastogenic effects in vitro. Specifically, they were found to induce chromosomal aberrations in human lymphocytes when tested with metabolic activation (S9 mix). However, results from in vivo micronucleus assays did not confirm these findings, indicating a need for further research to clarify their genetic impact .

Toxicity Assessment

A comprehensive toxicity study conducted on rats over 90 days showed increased liver and kidney weights at dosage levels starting from 25 mg/kg bw/day. This suggests a potential risk for organ toxicity with prolonged exposure .

Detailed Research Findings

Research has identified several key findings regarding the biological activity of these compounds:

- Anticancer Potential :

- Enzyme Inhibition :

- Physicochemical Properties :

Q & A

Basic: What are the key challenges in synthesizing N-ethyl-2-methylbenzenesulfonamide and its 4-methyl isomer, and how can they be addressed methodologically?

Answer:

Synthesis of these isomers typically involves multi-step reactions starting with substituted benzenesulfonyl chlorides and ethylamine derivatives. Key challenges include:

- Regioselectivity control : The position of the methyl group (ortho vs. para) must be controlled during sulfonation. Using steric or electronic directing groups (e.g., bulky substituents) can bias the reaction toward the desired isomer .

- Purification : Chromatographic separation (e.g., silica gel column chromatography) or crystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical due to similar physical properties of the isomers .

- Characterization : Confirm regiochemistry via NMR (e.g., splitting patterns of aromatic protons) and X-ray crystallography (if single crystals are obtainable) .

Basic: How can researchers differentiate between N-ethyl-2-methylbenzenesulfonamide and N-ethyl-4-methylbenzenesulfonamide using spectroscopic and crystallographic methods?

Answer:

- NMR Spectroscopy :

- In NMR, the ortho isomer (2-methyl) exhibits deshielded aromatic protons due to proximity to the sulfonamide group, resulting in distinct splitting patterns (e.g., doublets of doublets). The para isomer (4-methyl) shows simpler symmetry-driven splitting .

- NMR can identify the methyl group’s position via carbon chemical shifts (e.g., para-methyl carbons resonate upfield compared to ortho) .

- X-ray Crystallography : Resolve ambiguity by obtaining single-crystal structures. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) can map bond angles and torsional strain, which differ between isomers .

Advanced: How do structural differences between the 2-methyl and 4-methyl isomers influence their biological activity in target binding?

Answer:

- Steric Effects : The ortho isomer’s methyl group creates steric hindrance near the sulfonamide moiety, potentially disrupting interactions with flat binding pockets (e.g., enzyme active sites). This was observed in studies where N-ethyl-4-methylbenzenesulfonamide derivatives showed higher inhibitory activity against NLRP3 inflammasome compared to ortho analogues .

- Electronic Effects : The para isomer’s symmetry allows for better π-stacking with aromatic residues in proteins, as demonstrated in molecular docking studies of sulfonamide-based inhibitors .

- Validation : Use SAR studies with systematic substitution (e.g., replacing methyl with bulkier groups) and computational tools (e.g., AutoDock Vina) to quantify binding affinities .

Advanced: What experimental strategies can resolve contradictions in crystallographic data for these sulfonamides, particularly when twinning or disorder is present?

Answer:

- Data Collection : Use high-resolution synchrotron radiation (e.g., λ = 0.7–1.0 Å) to improve signal-to-noise ratios, especially for weakly diffracting crystals .

- Refinement : In SHELXL, apply TWIN and BASF commands to model twinned crystals. For disordered methyl groups, use PART instructions to split occupancy between possible positions .

- Validation : Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry and validate hydrogen-bonding networks using Mercury’s interaction maps .

Basic: What analytical techniques are most effective for quantifying isomer ratios in mixtures of N-ethyl-2-methyl- and 4-methylbenzenesulfonamide?

Answer:

- HPLC-MS : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid). Isomers can be separated based on retention time differences (para elutes earlier due to lower polarity) and quantified via MS detection in Selected Ion Monitoring (SIM) mode .

- GC-MS : Derivatize sulfonamides with BSTFA to increase volatility. Methyl groups in the ortho position reduce derivatization efficiency, aiding differentiation .

Advanced: How can researchers optimize synthetic yields for these sulfonamides in solvent-free or green chemistry conditions?

Answer:

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining yields >85% .

- Ball Milling : Mechanochemical synthesis using KCO as a base avoids solvent use. Monitor progress with in-situ Raman spectroscopy to detect intermediate formation .

Advanced: What role do these sulfonamides play in studying phase-transfer mechanisms in polymer matrices, and how can their migration be tracked?

Answer:

- Migration Studies : Use ambient ionization mass spectrometry (e.g., DESI-MS) to detect sulfonamide transfer between polymer layers. Evidence shows ~1–4% migration from printed to food-contact surfaces, influenced by hydrophobicity .

- Molecular Dynamics Simulations : Model diffusion coefficients in LDPE using software like GROMACS. Para isomers exhibit faster migration due to lower steric hindrance .

Basic: What are the best practices for handling and storing these sulfonamides to prevent degradation?

Answer:

- Storage : Keep under inert gas (Ar/N) at −20°C in amber vials to avoid photodegradation.

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., sulfonic acids) can be identified via LC-QTOF-MS .

Advanced: How can computational chemistry predict the reactivity of these sulfonamides in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Use Gaussian 16 to compute Fukui indices () for electrophilic sites. The sulfonamide’s nitrogen is more nucleophilic in the para isomer due to reduced steric strain .

- Transition State Modeling : Identify energy barriers for SN2 reactions using QM/MM hybrid methods. Para isomers show lower activation energies (<30 kcal/mol) compared to ortho .

Advanced: What strategies mitigate batch-to-batch variability in sulfonamide crystallization for reproducible drug formulation studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.